Sodium glycocholate hydrate

Vue d'ensemble

Description

Sodium glycocholate hydrate: is a conjugated bile salt and an ionic detergent. It is derived from cholic acid and glycine, forming a compound that plays a crucial role in the emulsification and absorption of fats in the digestive system . This compound is commonly used in biochemical and physiological research due to its unique properties.

Mécanisme D'action

Sodium glycocholate hydrate, also known as glycocholic acid sodium salt hydrate, is a conjugated bile salt and an ionic biological detergent . It plays a crucial role in various physiological processes, including lipid transport, drug transport, and absorption enhancement .

Target of Action

The primary targets of this compound are lipids and certain drugs. It acts as a detergent to solubilize fats for absorption and is itself absorbed .

Mode of Action

This compound interacts with its targets by forming mixed micelles with phospholipids, which assist in the solubilization of lipids and certain drugs . This interaction enhances the absorption of these substances, facilitating their transport across hydrophobic barriers .

Biochemical Pathways

This compound affects the lipid transport pathway by solubilizing fats, thereby facilitating their absorption . It also influences the drug transport pathway by enhancing the transport of certain drugs through hydrophobic barriers .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are primarily related to its role as a biological detergent. It is absorbed and aids in the absorption of fats and certain drugs . The impact on bioavailability is significant, as it enhances the solubility and transport of these substances.

Result of Action

The molecular and cellular effects of this compound’s action include the solubilization of fats and certain drugs, facilitating their absorption and transport . This results in enhanced bioavailability of these substances, which can have significant physiological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of bile and the bile component this compound can upregulate the colonization factor CS5 in enterotoxigenic Escherichia coli (ETEC), enhancing its virulence . This suggests that the physiological environment can modulate the activity of this compound.

Analyse Biochimique

Biochemical Properties

Sodium glycocholate hydrate is involved in various biochemical reactions, primarily due to its detergent properties. It interacts with enzymes, proteins, and other biomolecules to facilitate the solubilization of lipids. For instance, it has been used to assess serum total bile acids via fluorimetric and enzymatic methods . This compound also interacts with micelles, aiding in the solubilization of testosterone . These interactions are essential for the compound’s role in lipid metabolism and absorption.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, bile salts, including this compound, have been shown to affect the viability and proliferation of breast cancer cells . At lower concentrations, they promote cell viability, while at higher concentrations, they induce apoptosis. These effects are mediated through the activation of kinases involved in cell signaling, such as AKT and p38 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a detergent, it solubilizes fats for absorption and interacts with micelles to enhance the solubilization of hydrophobic compounds . This compound also acts as a protease inhibitor, reducing insulin metabolism on mucosal membranes . These interactions highlight its role in modulating enzyme activity and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its efficacy in solubilizing lipids and enhancing absorption . Prolonged exposure to high concentrations may lead to cytotoxic effects, emphasizing the importance of monitoring its stability and concentration in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it enhances the absorption of hydrophobic drugs and nutrients, while at higher doses, it may exhibit toxic or adverse effects . For instance, in studies involving rats, this compound has been shown to improve the gastrointestinal permeability of insulin, demonstrating its potential as an absorption enhancer . Excessive doses can lead to adverse effects, highlighting the need for careful dosage optimization.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid absorption and metabolism. It interacts with enzymes such as bile salt hydrolase, which plays a role in bile acid-mediated signaling pathways . These interactions regulate lipid absorption, glucose metabolism, and energy homeostasis. This compound also affects the enterohepatic circulation of bile acids, influencing their reabsorption and recycling in the liver .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It forms mixed micelles with cholesterol and phospholipids, facilitating their transport across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, ensuring efficient lipid absorption and distribution.

Subcellular Localization

This compound’s subcellular localization is primarily within the digestive tract, where it exerts its effects on lipid absorption. It targets specific compartments or organelles involved in lipid metabolism, such as the endoplasmic reticulum and Golgi apparatus . These targeting signals and post-translational modifications direct this compound to its functional sites, ensuring its activity and efficacy in lipid solubilization and absorption.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : Sodium glycocholate hydrate is synthetically prepared from naturally occurring cholic acid. The process involves the conjugation of cholic acid with glycine, followed by the addition of sodium ions to form the sodium salt .

Industrial Production Methods: : Industrially, this compound is produced through a series of chemical reactions starting with the extraction of cholic acid from bile. The cholic acid is then conjugated with glycine under controlled conditions to form glycocholic acid. Finally, the glycocholic acid is converted to its sodium salt form by reacting with sodium hydroxide .

Analyse Des Réactions Chimiques

Types of Reactions: : Sodium glycocholate hydrate primarily undergoes substitution reactions due to the presence of hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate temperatures and neutral to slightly alkaline pH .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of glycocholic acid derivatives .

Applications De Recherche Scientifique

Chemistry: : In chemistry, sodium glycocholate hydrate is used as a reagent to study micelle formation and solubilization of hydrophobic compounds .

Biology: : In biological research, it is used to investigate the role of bile salts in the digestion and absorption of lipids. It is also employed in studies related to membrane transport and permeability .

Medicine: : this compound has applications in medicine, particularly in the formulation of drug delivery systems. It has been tested for its ability to enhance the oral delivery of insulin by forming liposomal delivery systems .

Industry: : In the industrial sector, this compound is used in the production of detergents and emulsifiers due to its surfactant properties .

Comparaison Avec Des Composés Similaires

Similar Compounds: : Similar compounds include sodium taurocholate, sodium cholate, and sodium deoxycholate .

Uniqueness: : Sodium glycocholate hydrate is unique due to its specific conjugation with glycine, which imparts distinct physicochemical properties. Compared to other bile salts, it has a higher solubility in water and a stronger ability to form micelles, making it particularly effective in solubilizing hydrophobic compounds .

Conclusion

This compound is a versatile compound with significant applications in scientific research, medicine, and industry. Its unique properties and mechanisms of action make it an invaluable tool in various fields of study.

Activité Biologique

Sodium glycocholate hydrate (SGH) is a bile salt derived from cholic acid, primarily functioning as a surfactant and emulsifying agent in biological systems. Its molecular formula is C26H42NNaO6, with a molecular weight of 487.61 g/mol. This compound plays a significant role in various biological processes, including lipid digestion, absorption, and drug delivery. Below, we explore its biological activity through detailed findings, case studies, and data tables.

This compound acts as an ionic detergent that enhances the solubilization of lipids and other hydrophobic compounds. It forms micelles, which are critical for the absorption of dietary fats and fat-soluble vitamins in the intestine. The ability of SGH to solubilize testosterone has been demonstrated in vitro, indicating its potential utility in pharmaceutical formulations aimed at improving the bioavailability of poorly soluble drugs .

2. Role in Drug Delivery Systems

Recent studies have investigated the use of this compound in liposomal drug delivery systems. For instance, SGH has been tested for its ability to enhance oral insulin delivery by forming liposomes that encapsulate insulin molecules. In vitro results showed that sodium glycocholate liposomes significantly improved insulin stability and absorption efficiency compared to traditional delivery methods .

3. Interaction with Bacterial Pathogens

This compound also influences bacterial behavior, particularly in pathogenic strains. Research indicates that bile salts, including SGH, can modulate the virulence factors of bacteria such as Escherichia coli (E. coli) and Vibrio cholerae. For example, exposure to sodium glycocholate has been shown to enhance the adhesion of enterotoxigenic E. coli (ETEC) to epithelial cells, thereby increasing colonization potential before toxin production begins .

Case Study 1: ETEC Response to Bile Salts

A study demonstrated that preincubation with sodium glycocholate significantly enhanced the adhesion of ETEC strain E2348/69 to Hep2 epithelial cells by 1.3- to 2.6-fold. This increased adhesion was linked to elevated expression of colonization factors such as bundle-forming pilus proteins .

Case Study 2: Liposomal Formulations

In a study focusing on oral delivery systems for insulin, sodium glycocholate was incorporated into liposomal formulations. The results indicated that these liposomes could protect insulin from degradation in the gastrointestinal tract while facilitating its absorption across intestinal membranes .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 207614-05-9 |

| Molecular Formula | C26H42NNaO6 |

| Molecular Weight (g/mol) | 487.61 |

| Solubility | Soluble in water |

| Appearance | Colorless to yellow liquid |

Table 2: Biological Activities Associated with this compound

6. Conclusion

This compound is an essential compound with diverse biological activities that impact lipid metabolism and drug delivery systems while also influencing bacterial virulence mechanisms. Its role as an emulsifier and surfactant makes it a valuable agent in both therapeutic applications and research settings.

Further studies are warranted to explore its full potential in clinical applications, particularly in enhancing the bioavailability of therapeutic agents and understanding its interactions with various pathogens.

Propriétés

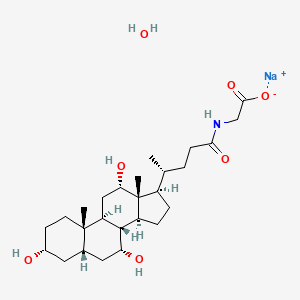

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6.Na.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;1H2/q;+1;/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWROUPFMHKARON-HJRQWJHVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium glycocholate hydrate influence bacterial behavior, and what are the implications for human health?

A1: Research indicates that NaGCH can significantly impact the virulence of certain bacteria. For instance, NaGCH has been shown to induce the expression of colonization factor CS5 in enterotoxigenic Escherichia coli (ETEC) []. This colonization factor is crucial for ETEC to adhere to the small intestine epithelium, a critical step in causing diarrhea. The upregulation of CS5 by NaGCH was observed both in vitro and in vivo, suggesting a potential role for this bile salt in ETEC pathogenesis. This finding highlights the complex interplay between gut microbiota and host factors, such as bile salts, in influencing disease development.

Q2: Can this compound impact cell proliferation in conditions like Barrett's esophagus?

A2: Studies using human cell lines suggest that NaGCH, along with other bile salts, may contribute to the development of Barrett’s esophagus, a precancerous condition. Research demonstrates that repeated exposure to bile salts, including NaGCH, can make Barrett's esophagus cells more resistant to the damaging effects of acid and bile compared to normal esophageal cells []. This resistance might provide Barrett’s esophagus cells with a survival advantage in the harsh environment of acid and bile reflux, potentially contributing to the progression of this condition.

Q3: Beyond its effects on bacterial virulence and esophageal cells, does this compound play any role in nutrient absorption?

A3: Yes, this compound has been shown to enhance the transport of certain peptides across the intestinal epithelium. One study investigated the transport of the antihypertensive peptide RLSFNP and found that NaGCH, along with other absorption enhancers, improved its permeability across Caco-2 cell monolayers, a model for intestinal absorption []. This suggests that NaGCH could potentially be used to improve the bioavailability of orally administered peptide drugs.

Q4: Are there any probiotic bacteria known to interact with this compound, and if so, what are the potential benefits?

A4: Research has identified probiotic bacteria capable of degrading this compound. One study found that a strain of Bacillus licheniformis isolated from yogurt exhibited the ability to degrade a range of sodium salts, including NaGCH []. This degradation of bile salts by probiotic bacteria is thought to contribute to their cholesterol-lowering effects. This finding further emphasizes the potential of harnessing beneficial bacteria for promoting human health.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.